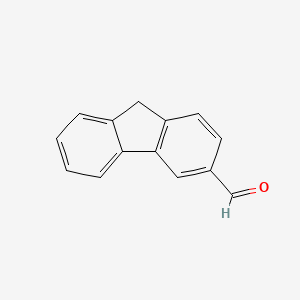

9H-fluorene-3-carbaldehyde

Vue d'ensemble

Description

9H-Fluorene-3-carbaldehyde is an organic compound with the molecular formula C₁₄H₁₀O It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains an aldehyde functional group at the 3-position of the fluorene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9H-fluorene-3-carbaldehyde typically involves the formylation of fluorene derivatives. One common method is the Vilsmeier-Haack reaction, where fluorene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The reaction proceeds under mild conditions, usually at room temperature, to yield the desired aldehyde.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar formylation reactions, but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid, 9H-fluorene-3-carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: The aldehyde group can be reduced to an alcohol, 9H-fluorene-3-methanol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.

Common Reagents and Conditions:

Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.

Reduction: NaBH₄ in methanol, LiAlH₄ in ether.

Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products:

Oxidation: 9H-fluorene-3-carboxylic acid.

Reduction: 9H-fluorene-3-methanol.

Substitution: Various substituted fluorenes depending on the nucleophile.

Applications De Recherche Scientifique

Photonic Applications

9H-fluorene-3-carbaldehyde and its derivatives have been extensively studied for their role in photonic devices due to their unique optical properties.

1.1. Organic Light-Emitting Diodes (OLEDs)

Fluorene derivatives are integral to the development of OLEDs. The incorporation of this compound into OLED structures enhances light emission efficiency due to its excellent electron transport properties. Studies have shown that fluorene-based materials can achieve high luminescence and stability under operational conditions, making them suitable for commercial OLED applications .

1.2. Organic Solar Cells

The compound has also been explored as an electron donor material in organic solar cells. Its ability to facilitate charge transfer and improve light absorption has been demonstrated, leading to enhanced power conversion efficiencies in photovoltaic devices .

Nonlinear Optical (NLO) Materials

The nonlinear optical properties of this compound have garnered attention for their potential applications in photonic devices such as frequency converters and optical switches.

2.1. Chromophores Development

Recent studies have synthesized various chromophores based on this compound, demonstrating significant enhancements in first hyperpolarizability () values when compared to traditional materials. These chromophores exhibit promising NLO behavior, making them candidates for advanced optical applications .

Biological Imaging and Sensing

Fluorene derivatives are recognized for their fluorescent properties, which are highly valuable in biological imaging.

3.1. Fluorescent Markers

This compound has been utilized as a precursor for synthesizing fluorescent markers that can be employed in cellular imaging. These markers are capable of selectively labeling DNA and other biomolecules, allowing researchers to visualize cellular processes with high specificity and sensitivity .

3.2. Sensor Development

The compound's ability to interact with various ions and small molecules has led to its application in the development of sensors for detecting biological analytes and environmental pollutants .

Material Science

In material science, this compound is used as a building block for creating new materials with tailored properties.

4.1. Polymer Synthesis

It serves as a precursor for synthesizing polyfluorenes, which are used in various applications including coatings, adhesives, and electronic devices due to their thermal stability and mechanical strength .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 9H-fluorene-3-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. In optoelectronic applications, the compound’s electronic properties, such as its ability to absorb and emit light, are crucial for its function.

Comparaison Avec Des Composés Similaires

Fluorene-9-carboxaldehyde: Similar structure but with the aldehyde group at the 9-position.

9H-Fluorene-2-carbaldehyde: Aldehyde group at the 2-position.

Fluorene-3-carboxylic acid: Oxidized form of 9H-fluorene-3-carbaldehyde.

Uniqueness: this compound is unique due to the specific positioning of the aldehyde group, which influences its reactivity and applications. The 3-position allows for distinct chemical transformations and interactions compared to other positional isomers.

Activité Biologique

9H-fluorene-3-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article aims to explore its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its fluorene backbone with an aldehyde functional group at the 3-position. This structural configuration contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of fluorene, including this compound, exhibit notable antimicrobial properties. A study demonstrated that various fluorene derivatives displayed significant antibacterial activity against strains such as Bacillus subtilis and Candida albicans. The zone of inhibition for these compounds ranged from 20.3 mm to 30.3 mm, indicating their potential as antimicrobial agents .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a carbazole derivative, closely related to fluorene, was tested against melanoma cells and exhibited selective inhibitory effects on BRAF-mutated and wild-type melanoma cells. This compound induced apoptosis in cancer cells through the upregulation of caspase activities while showing minimal toxicity towards normal human primary melanocytes .

Case Study: Efficacy Against Melanoma

In vivo assays confirmed that the derivative enhanced apoptosis and reduced cell proliferation in melanoma models. The study's findings suggest that compounds like this compound could be developed into therapeutic agents for melanoma treatment due to their selective action on cancerous cells without harming normal tissues .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Induction of Apoptosis : The compound increases caspase activity, leading to programmed cell death in cancer cells.

- Antimicrobial Mechanism : The exact mechanism remains under investigation; however, it is believed that the compound disrupts bacterial cell membranes or interferes with metabolic pathways.

Comparative Table of Biological Activities

Analyse Des Réactions Chimiques

Oxidation Reactions

The aldehyde group undergoes oxidation to form 9H-fluorene-3-carboxylic acid , a reaction typically mediated by strong oxidizing agents:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| KMnO₄ (aqueous) | Acidic or neutral conditions | 9H-Fluorene-3-carboxylic acid | |

| CrO₃ (in acetic acid) | Room temperature or reflux | 9H-Fluorene-3-carboxylic acid |

Mechanistic Insight :

Oxidation proceeds via the formation of a geminal diol intermediate, followed by dehydrogenation to the carboxylic acid. The aromatic fluorene backbone stabilizes intermediates, minimizing side reactions.

Reduction Reactions

The aldehyde group is reduced to a primary alcohol (9H-fluorene-3-methanol ) under controlled conditions:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| NaBH₄ (in methanol) | 0–25°C, 1–4 hours | 9H-Fluorene-3-methanol | |

| LiAlH₄ (in ether) | Reflux, anhydrous | 9H-Fluorene-3-methanol |

Applications :

The alcohol derivative serves as a precursor for esterification or etherification reactions in polymer synthesis.

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon participates in nucleophilic additions, forming derivatives such as hemiacetals , acetals , and oximes :

Hemiacetal/Acetal Formation

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Methanol (acid cat.) | RT, 12–24 hours | 9H-Fluorene-3-hemiacetal | |

| Ethylene glycol | Acidic, reflux | Cyclic acetal |

Substitution Reactions

The aldehyde group engages in condensation reactions to form imines or enamines, pivotal in multicomponent syntheses:

Imine Formation

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Primary amines | RT, toluene | Fluorene-based Schiff bases |

Example :

In the Orru reaction , 9H-fluorene-3-carbaldehyde reacts with amines and isocyanides to form spiro-2-imidazolines, demonstrating utility in drug discovery .

Multicomponent Reactions (MCRs)

The compound’s reactivity is exploited in MCRs to synthesize complex architectures:

Ugi-4CR Reaction

| Components | Product | Reference |

|---|---|---|

| Aldehyde, amine, carboxylic acid, isocyanide | Polycyclic fluorene-peptide hybrids |

Applications :

These reactions yield chromophores with enhanced nonlinear optical (NLO) properties, critical for photonic materials .

Comparative Reactivity with Isomers

The 3-position aldehyde exhibits distinct reactivity compared to positional isomers:

| Isomer | Reactivity Profile | Reference |

|---|---|---|

| 9H-Fluorene-2-carbaldehyde | Lower electrophilicity due to steric hindrance | |

| 9H-Fluorene-9-carbaldehyde | Enhanced stability via conjugation with central fluorene ring |

Industrial and Synthetic Utility

Propriétés

IUPAC Name |

9H-fluorene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c15-9-10-5-6-12-8-11-3-1-2-4-13(11)14(12)7-10/h1-7,9H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDABVPVQMWWBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.